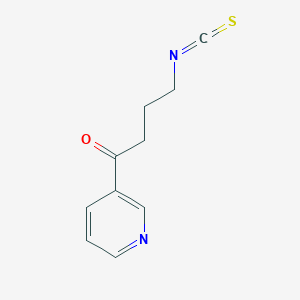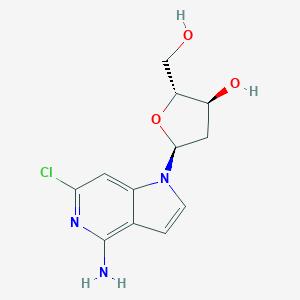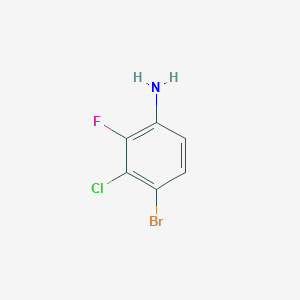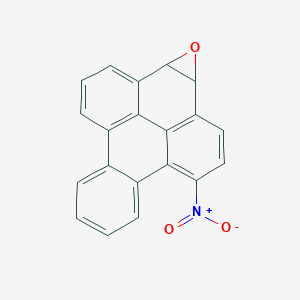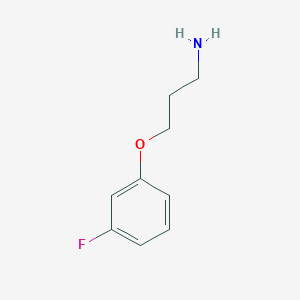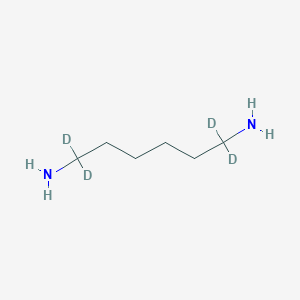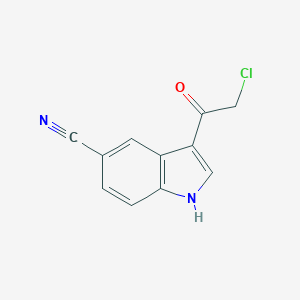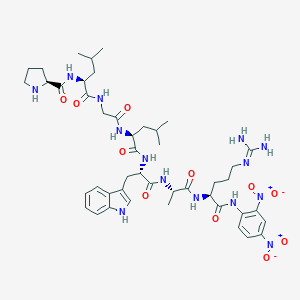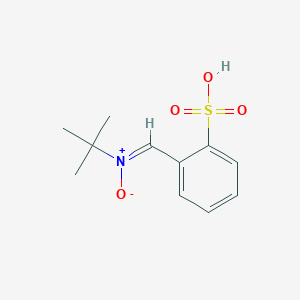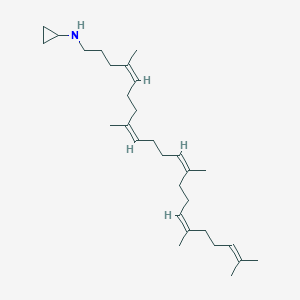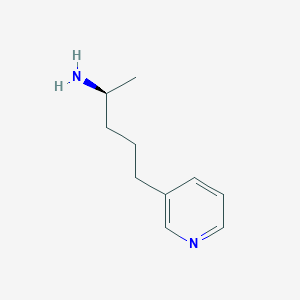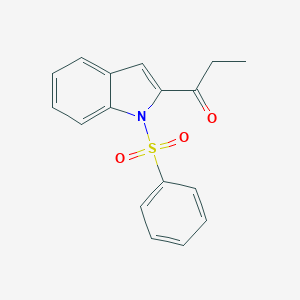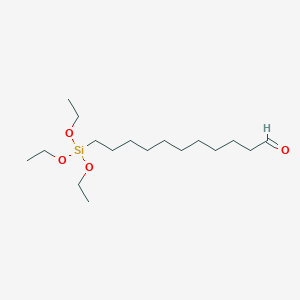
Triethoxysilylundecanal
Übersicht
Beschreibung
Triethoxysilylundecanal is a specialized chemical compound. However, specific studies focusing exclusively on this compound are limited. Thus, the provided information is based on the broader context of related compounds and chemical principles.
Synthesis Analysis
- The synthesis of similar complex organic compounds often involves transition metal catalysis. Advances in catalysis have enabled the creation of diverse structures with high selectivity, including those with challenging enantiomeric enrichments (Nambo & Crudden, 2015).
Molecular Structure Analysis
- Research on similar compounds reveals that the introduction of bulky groups can result in unusual structures and properties. For example, the structure of triarylpnictogens was significantly influenced by the addition of large aryl groups (Sasaki et al., 2002).
Chemical Reactions and Properties
- Studies on compounds like bis(triethoxysilyl)methane and tris(triethoxysilyl)methane show that these can undergo various reactions, producing new derivatives with different chemical properties (Corriu et al., 1998).
Physical Properties Analysis
- The physical properties of compounds similar to Triethoxysilylundecanal are influenced by their molecular structures. For instance, the formation of crystalline structures and the presence of hydrogen bonds are significant in determining physical attributes (Loginov et al., 2012).
Chemical Properties Analysis
- The chemical properties of related compounds are affected by their functional groups and molecular configurations. For example, triethoxysilyl functionalized compounds have shown varied reactivity and stability when incorporated into different materials (Zhou et al., 2010).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Biological Sensing and Spintronics .
Comprehensive and Detailed Summary of the Application
In this research, an enzyme-linked immunosorbent assay (ELISA)-based Anomalous Hall Effect magnetic sensor was developed via surface functionalization using Triethoxysilylundecanal (TESUD) . The sensor uses a CoFeB/MgO heterostructure with a perpendicular magnetic anisotropy .
Detailed Description of the Methods of Application or Experimental Procedures
The sensor was developed by attaching magnetic particles to biological carriers. The magnetic particles were sensed using spintronic devices . The sensor was optimized through several sets of magnetic layer thickness .
Thorough Summary of the Results or Outcomes Obtained
The spintronics-based biosensor is compatible with semiconductor fabrication technology and can be effectively miniaturized to integrate with semiconductor chips . This has the advantage of reduced manufacturing cost and reduced power consumption . The proposed sensor provides real-time measurement results and it is competitive to conventional biological colorimetric measurement systems in terms of accuracy and immediacy .
Safety And Hazards
Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .
Eigenschaften
IUPAC Name |
11-triethoxysilylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMMZVIBLQHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467911 | |
| Record name | 11-triethoxysilylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Triethoxysilylundecanal | |
CAS RN |
116047-42-8 | |
| Record name | 11-(Triethoxysilyl)undecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-triethoxysilylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

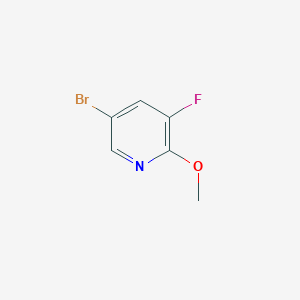
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
